2-(4-Hydroxy-6-methylpyrimidin-5-yl)acetic acid
Overview
Description
2-(4-Hydroxy-6-methylpyrimidin-5-yl)acetic acid is a chemical compound with the molecular formula C7H8N2O3 and a molecular weight of 168.15 g/mol It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxy-6-methylpyrimidin-5-yl)acetic acid typically involves the reaction of 4-hydroxy-6-methylpyrimidine with bromoacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the pyrimidine ring attacks the electrophilic carbon of the bromoacetic acid, leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in industrial synthesis include bases such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxy-6-methylpyrimidin-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a dihydropyrimidine derivative.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of 4-oxo-6-methylpyrimidine derivatives.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of halogenated or alkylated pyrimidine derivatives.
Scientific Research Applications
2-(4-Hydroxy-6-methylpyrimidin-5-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and as a ligand in enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxy-6-methylpyrimidin-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity. Alternatively, it can enhance enzyme activity by stabilizing the enzyme-substrate complex .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-hydroxy-6-methylpyrimidine: A pyrimidine derivative with similar structural features but different functional groups.
6-Methylisocytosine: Another pyrimidine derivative with a methyl group at the 6-position and an amino group at the 2-position.
Uniqueness
2-(4-Hydroxy-6-methylpyrimidin-5-yl)acetic acid is unique due to the presence of both a hydroxyl group and an acetic acid moiety, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-(4-methyl-6-oxo-1H-pyrimidin-5-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-4-5(2-6(10)11)7(12)9-3-8-4/h3H,2H2,1H3,(H,10,11)(H,8,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSAZTZNTDFVXMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC=N1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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